molecular formula C19H27BN2O4 B1401283 tert-Butyl 6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate CAS No. 631912-39-5

tert-Butyl 6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate

Cat. No. B1401283
CAS RN: 631912-39-5
M. Wt: 358.2 g/mol
InChI Key: MOQNZLDCVCZKFK-UHFFFAOYSA-N
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Description

This compound is a boronic ester, which are commonly used in organic synthesis due to their stability and versatility . The presence of the 1H-benzo[d]imidazole moiety suggests potential biological activity, as this structure is found in many biologically active compounds .


Molecular Structure Analysis

The molecular formula of this compound is C16H28BNO4, and it has a molecular weight of 309.21 . It contains a boronic ester group, a 1H-benzo[d]imidazole group, and a tert-butyl ester group .


Chemical Reactions Analysis

Boronic esters are versatile reagents that can participate in a variety of reactions, including Suzuki-Miyaura cross-coupling reactions . The 1H-benzo[d]imidazole moiety could potentially undergo electrophilic substitution reactions .

Other physical and chemical properties such as melting point, boiling point, and solubility could not be found .

Scientific Research Applications

Drug Synthesis Intermediates

Compounds like tert-butyl 6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazole-1-carboxylate are often used as intermediates in the synthesis of various drugs. For example, similar compounds have been used in the synthesis of crizotinib, an anti-cancer medication .

Safety and Hazards

While specific safety and hazard information for this compound is not available, general precautions should be taken when handling it, such as avoiding inhalation or contact with skin and eyes .

Future Directions

The potential biological activity of this compound could make it a subject of future research. Additionally, its use as a reagent in organic synthesis could be explored further .

Mechanism of Action

Target of Action

It’s known that similar compounds, such as indazole derivatives, have been reported to have anticancer, antiviral, antibacterial, antiprotozoal, antipsychotic, anti-inflammatory, analgesic, and radiosensitization effects . Therefore, it’s plausible that this compound may interact with a variety of biological targets.

Mode of Action

It’s known that the compound can be aromatized at the c5 position through the suzuki–miyaura reaction, and the structure can be further modified to exploit the derivation of the indazole structure type . This suggests that the compound may interact with its targets through a variety of chemical reactions.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include the pH of the environment, the presence of other compounds, and the temperature, among others.

properties

IUPAC Name

tert-butyl 6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27BN2O4/c1-12-9-15-14(21-11-22(15)16(23)24-17(2,3)4)10-13(12)20-25-18(5,6)19(7,8)26-20/h9-11H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOQNZLDCVCZKFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2C)N(C=N3)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00743389
Record name tert-Butyl 6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

631912-39-5
Record name tert-Butyl 6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate
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tert-Butyl 6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate
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tert-Butyl 6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate
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tert-Butyl 6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate
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tert-Butyl 6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate
Reactant of Route 6
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tert-Butyl 6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate

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